molecular formula C16H31N3O2 B13903145 Tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate

Tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate

Cat. No.: B13903145
M. Wt: 297.44 g/mol
InChI Key: WXZSVLSBDMBFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate is a chemical compound with potential applications in biochemical research. It is known for its unique structure, which includes a tert-butyl group, an aminocyclohexyl group, and a piperazine ring. This compound is of interest due to its potential use in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate typically involves the reaction of tert-butyl carbamate with trans-4-aminocyclohexylmethylcarbamate under specific conditions. The reaction is carried out in a solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted piperazine derivatives .

Scientific Research Applications

Tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate is unique due to its combination of a tert-butyl group, an aminocyclohexyl group, and a piperazine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C16H31N3O2

Molecular Weight

297.44 g/mol

IUPAC Name

tert-butyl 4-(4-aminocyclohexyl)-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C16H31N3O2/c1-12-11-18(15(20)21-16(2,3)4)9-10-19(12)14-7-5-13(17)6-8-14/h12-14H,5-11,17H2,1-4H3

InChI Key

WXZSVLSBDMBFLZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2CCC(CC2)N)C(=O)OC(C)(C)C

Origin of Product

United States

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